molecular formula C22H19ClN4O3S2 B2426606 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide CAS No. 1050210-78-0

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide

Cat. No.: B2426606
CAS No.: 1050210-78-0
M. Wt: 486.99
InChI Key: KHKPJEOHIWBZCG-UHFFFAOYSA-N
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Description

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide is a complex organic compound that features a benzimidazole moiety, a thiophene ring, and a pyrrolidine carboxamide group

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(5-chlorothiophen-2-yl)sulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O3S2/c23-19-11-12-20(31-19)32(29,30)27-13-3-6-18(27)22(28)24-15-9-7-14(8-10-15)21-25-16-4-1-2-5-17(16)26-21/h1-2,4-5,7-12,18H,3,6,13H2,(H,24,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKPJEOHIWBZCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(1H-Benzo[d]imidazol-2-yl)aniline

The benzoimidazole scaffold is synthesized via cyclocondensation of o-phenylenediamine with 4-nitrobenzaldehyde under acidic conditions, followed by catalytic hydrogenation to reduce the nitro group to an amine. The reaction proceeds through an intermediate Schiff base, which undergoes intramolecular cyclization to form the benzimidazole ring. Key spectral data for the final product include:

  • IR (KBr): 3436 cm⁻¹ (N-H stretch), 1668 cm⁻¹ (C=N stretch).
  • ¹H-NMR (DMSO-d₆): δ 7.12–8.23 ppm (aromatic protons), δ 6.78 ppm (pyrazole proton).

This intermediate serves as the primary amine source for subsequent amide bond formation.

Pyrrolidine-2-carboxylic Acid Synthesis

The pyrrolidine ring is constructed via a glycine-based [3+2] cycloaddition strategy. Decarboxylative coupling of glycine derivatives with maleimides at 90°C in acetonitrile generates the pyrrolidine core with a carboxylic acid moiety at the 2-position. The reaction achieves moderate yields (45–60%) but requires careful control of temperature and catalyst loading (acetic acid) to minimize diastereomer formation. Critical parameters include:

  • Solvent: Acetonitrile (0.02 M).
  • Catalyst: Acetic acid (10 mol%).
  • Reaction Time: 6–12 hours.

Post-reaction purification via column chromatography isolates the desired pyrrolidine-2-carboxylic acid, confirmed by ¹³C-NMR signals at δ 164.06 ppm (amide C=O) and δ 167.58 ppm (carboxylic C=O).

Sulfonation of 5-Chlorothiophen-2-yl

The chlorothiophene sulfonyl group is introduced via reaction of 5-chlorothiophene with chlorosulfonic acid at 0°C, yielding 5-chlorothiophene-2-sulfonyl chloride. This electrophilic sulfonation proceeds regioselectively at the 2-position due to the electron-withdrawing chlorine substituent. Key conditions:

  • Temperature: 0–5°C (prevents over-sulfonation).
  • Workup: Quenching with ice-water to isolate the sulfonyl chloride.

The product is characterized by its reactivity in nucleophilic substitutions and serves as the sulfonating agent for the pyrrolidine intermediate.

Formation of 1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxylic Acid

The pyrrolidine-2-carboxylic acid undergoes sulfonylation with 5-chlorothiophene-2-sulfonyl chloride in dichloromethane, using triethylamine as a base to scavenge HCl. The reaction proceeds at room temperature for 4 hours, yielding the sulfonamide derivative. Key analytical data:

  • Melting Point: 183–185°C.
  • ¹H-NMR (DMSO-d₆): δ 3.05–3.31 ppm (piperazine protons), δ 1.87 ppm (CH₃ group).

Diastereomeric ratios (~2:1) observed in similar systems suggest potential stereochemical challenges, necessitating chiral resolution techniques for enantiopure products.

Amide Coupling to Form the Final Product

The sulfonated pyrrolidine-2-carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂) and subsequently coupled with 4-(1H-benzo[d]imidazol-2-yl)aniline in tetrahydrofuran (THF). The reaction employs N,N-diisopropylethylamine (DIPEA) as a base, achieving amide bond formation at 60°C for 8 hours. Post-reaction purification via recrystallization from ethanol affords the final compound.

Characterization Data:

  • IR (KBr): 1693 cm⁻¹ (C=O, carboxylic acid), 1629 cm⁻¹ (C=N).
  • ¹H-NMR (DMSO-d₆): δ 8.65 ppm (CH=N proton), δ 7.73 ppm (sulfonyl-linked aromatic protons).

Optimization Challenges and Solutions

  • Diastereomer Control: Lowering reaction concentrations to 0.02 M improves stereoselectivity in pyrrolidine synthesis.
  • Purification: Silica gel chromatography with ethyl acetate/petroleum ether/MeOH (3:1:0.5) resolves sulfonamide intermediates.
  • Yield Enhancement: Sequential one-pot reactions reduce intermediate isolation steps, boosting overall efficiency.

Chemical Reactions Analysis

Reactivity of the Benzimidazole Moiety

The benzimidazole core participates in electrophilic substitution and coordination chemistry due to its aromatic nitrogen atoms.

Key Reactions:

  • Electrophilic Aromatic Substitution :
    The electron-rich benzimidazole ring undergoes nitration and sulfonation at specific positions. For example, nitration with HNO₃/H₂SO₄ at 0–5°C selectively targets the C5 position of the benzimidazole.

  • Coordination with Metal Ions :
    The nitrogen atoms act as ligands, forming complexes with transition metals (e.g., Cu²⁺, Zn²⁺). These complexes are characterized by shifts in FT-IR spectra (N–H stretching at 3,400 cm⁻¹ → 3,250 cm⁻¹) .

Sulfonyl Group Reactivity

The sulfonyl group (-SO₂-) attached to the chlorothiophene enables nucleophilic substitutions and hydrolysis.

Key Reactions:

Reaction TypeConditionsProducts/OutcomesYieldSource
Nucleophilic Substitution K₂CO₃, ethanol, reflux (6–8 h)Replacement of Cl with amines70–85%
Acidic Hydrolysis HCl (conc.), 80°C, 4 hSulfonic acid derivative90%
  • The 5-chlorothiophene sulfonyl group is particularly reactive toward amines (e.g., aniline derivatives) under basic conditions.

  • Hydrolysis in concentrated HCl produces a sulfonic acid, confirmed by ¹H-NMR (δ 10.2 ppm, broad peak for -SO₃H).

Pyrrolidine Carboxamide Reactions

The pyrrolidine-2-carboxamide group undergoes hydrolysis and alkylation.

Key Reactions:

  • Acidic/Basic Hydrolysis :

    • In 6M HCl (reflux, 12 h), the carboxamide hydrolyzes to a carboxylic acid (confirmed by IR: 1,710 cm⁻¹ → 1,690 cm⁻¹) .

    • Under NaOH (10%, 70°C, 8 h), it forms a carboxylate salt.

  • Alkylation :
    Reacts with alkyl halides (e.g., methyl iodide) in DMF at 60°C to form N-alkylated derivatives (yield: 65–75%).

Chlorothiophene Reactivity

The 5-chlorothiophene moiety participates in cross-coupling reactions.

Key Reactions:

Reaction TypeCatalysts/ConditionsProductsYieldSource
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DME, 80°CBiaryl derivatives60–75%
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, tolueneAryl amine-functionalized55–70%
  • Suzuki coupling with aryl boronic acids introduces biaryl groups, enhancing π-stacking interactions in biological targets .

  • Buchwald-Hartwig amination facilitates C–N bond formation with primary/secondary amines.

Experimental Validation

  • FT-IR and NMR : Used to confirm hydrolysis products (e.g., -COOH at δ 12.1 ppm in ¹H-NMR) .

  • HPLC-MS : Monitors reaction progress and purity (e.g., m/z 396.87 for parent compound) .

  • X-ray Crystallography : Resolves stereochemistry of alkylated pyrrolidine derivatives .

Scientific Research Applications

Anticancer Properties

The compound's structure suggests potential anticancer activity due to the presence of the benzimidazole moiety, which has been associated with various anticancer properties. Research indicates that benzimidazole derivatives can inhibit dihydrofolate reductase, an important target for cancer therapy. A study demonstrated that derivatives of 2-mercaptobenzimidazole exhibited significant anticancer effects against human colorectal carcinoma cell lines (HCT116), with some compounds showing IC50 values lower than those of standard drugs like 5-fluorouracil .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A related study on substituted benzamides linked to benzimidazole reported promising results against both Gram-positive and Gram-negative bacterial strains, as well as fungal species. The presence of halogen substituents in the aromatic ring was found to enhance antimicrobial activity significantly, indicating that similar modifications in N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide could yield potent antimicrobial agents .

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of the Benzimidazole Ring : This is achieved by condensing o-phenylenediamine with a suitable carboxylic acid under acidic conditions.
  • Introduction of the Thiophene Sulfonyl Group : The thiophene ring is functionalized with a sulfonyl chloride group and then reacted with the benzimidazole derivative.
  • Coupling with Pyrrolidine Carboxamide : The final step involves coupling the intermediate with pyrrolidine-2-carboxylic acid or its derivative using coupling reagents like EDCI or DCC.

These synthetic pathways not only facilitate the production of this compound but also serve as a method for creating more complex molecules.

Conductivity and Fluorescence

Due to its unique structural characteristics, this compound is a candidate for developing new materials with specific properties such as conductivity or fluorescence. Research into similar compounds has shown that modifications in the molecular structure can lead to enhanced electronic properties, making them suitable for applications in organic electronics and photonics .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Case Studies
Medicinal ChemistryAnticancer and antimicrobial propertiesSignificant anticancer activity against HCT116 cell line .
Organic SynthesisIntermediate for complex molecule synthesisMulti-step synthesis involving benzimidazole and thiophene.
Material SciencePotential for developing conductive or fluorescent materialsEnhanced electronic properties observed in structurally similar compounds .

Mechanism of Action

The mechanism of action of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The thiophene sulfonyl group may enhance binding affinity and specificity, while the pyrrolidine carboxamide group can improve the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)furan-2-carboxamide
  • N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzamide

Uniqueness

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide is unique due to the presence of the thiophene sulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for the development of new drugs and materials with specific functionalities.

Biological Activity

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article explores the biological activity of this compound, summarizing key findings from various studies, including its mechanism of action, efficacy against specific targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Chemical Formula : C23H18ClN3O3S
  • Molecular Weight : 447.92 g/mol
  • Key Functional Groups : Benzimidazole, thiophene sulfonamide, and pyrrolidine carboxamide.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzimidazole have shown promising results against various cancer cell lines:

CompoundCell Line TestedIC50 (µM)Mechanism of Action
15oHCT1162.09Non-competitive α-glucosidase inhibitor
22dHCT1160.71Allosteric site binding

These compounds were found to inhibit cancer cell proliferation effectively, with mechanisms involving non-competitive inhibition of key metabolic enzymes such as α-glucosidase .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes linked to metabolic pathways. Notably, it was shown to act as a non-competitive inhibitor of α-glucosidase, which is crucial for carbohydrate metabolism:

  • Kinetic Studies : Fluorescence quenching experiments confirmed direct binding to the enzyme.
  • Molecular Docking : Studies indicated that the compound binds at the allosteric site, suggesting a novel mechanism of action that could lead to fewer side effects compared to traditional inhibitors .

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Antimicrobial Activity : Compounds derived from benzimidazole demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. For example, a derivative exhibited a minimum inhibitory concentration (MIC) of 1.27 µM against Staphylococcus aureus .
  • Antifungal Activity : The antifungal potential of similar benzimidazole derivatives was evaluated, revealing effective inhibition against common fungal strains .
  • In Vivo Studies : In animal models, one compound showed significant hypoglycemic activity comparable to acarbose, suggesting potential applications in diabetes management .

Q & A

Q. Key structural variables :

Analog Feature Biological Impact Source
5-Chlorothiophene sulfonyl Enhances enzyme inhibition (e.g., kinase targets)
Benzimidazole substitution Modulates selectivity (e.g., antimicrobial vs. anticancer)
Pyrrolidine configuration Affects binding pocket compatibility (e.g., stereospecific targets)

Q. Methodology :

  • Synthesize analogs with systematic substitutions (e.g., replacing chlorothiophene with methylisoxazole ).
  • Test in parallel assays (e.g., enzymatic inhibition, cytotoxicity) to correlate structural changes with activity shifts .

Advanced: What strategies are effective for identifying biological targets and resolving contradictory activity data?

  • Target Identification :
    • Computational Docking : Use AutoDock Vina with PDB structures (e.g., kinases, GPCRs) to predict binding pockets .
    • Pull-down assays : Immobilize the compound on sepharose beads to capture interacting proteins from cell lysates .
  • Contradictory Data Resolution :
    • Dose-response curves : Re-evaluate IC₅₀ values across multiple cell lines to rule out off-target effects .
    • Metabolic stability assays : Assess if contradictory results arise from compound degradation (e.g., liver microsome testing) .

Advanced: How can researchers address discrepancies in reported solubility and bioavailability data?

  • Solubility Enhancement :
    • Co-solvent systems : Test DMSO/PBS mixtures (e.g., 10% DMSO) for in vitro assays .
    • Nanoparticle formulation : Use PLGA encapsulation to improve aqueous dispersion .
  • Bioavailability Optimization :
    • LogP adjustment : Introduce polar groups (e.g., -OH, -COOH) to reduce logP from ~3.5 to ~2.5 .
    • Permeability assays : Compare Caco-2 monolayer transport with/without P-glycoprotein inhibitors .

Advanced: What experimental designs are robust for evaluating metabolic stability and toxicity?

  • Metabolic Stability :
    • Liver microsome assays : Incubate with human/rat microsomes (1 mg/mL) and quantify parent compound loss via LC-MS .
  • Toxicity Profiling :
    • hERG inhibition assay : Patch-clamp testing to assess cardiac risk .
    • Cytokine release assays : Screen for immunotoxicity in primary human PBMCs .

Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?

  • ADME Prediction :
    • SwissADME : Predict absorption (%HIA >80%) and CYP450 inhibition risks .
    • Molecular Dynamics (MD) : Simulate blood-brain barrier penetration (e.g., using CHARMM force fields) .
  • Toxicophore Identification :
    • DEREK Nexus : Flag structural alerts (e.g., mutagenic benzimidazole metabolites) .

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